molecular formula C8H11ClFN B15303841 2-fluoro-N,3-dimethylaniline hydrochloride

2-fluoro-N,3-dimethylaniline hydrochloride

Cat. No.: B15303841
M. Wt: 175.63 g/mol
InChI Key: LFQIMQNUTDBRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N,3-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluorine atom, and the nitrogen atom is substituted with a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N,3-dimethylaniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, and typically involves the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N,3-dimethylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Parent amine and other reduced forms.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N,3-dimethylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N,3-dimethylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the methyl groups can influence its overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N,2-dimethylaniline hydrochloride
  • 2-fluoro-N,4-dimethylaniline hydrochloride
  • 2-chloro-N,3-dimethylaniline hydrochloride

Uniqueness

2-fluoro-N,3-dimethylaniline hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in research and industry .

Properties

Molecular Formula

C8H11ClFN

Molecular Weight

175.63 g/mol

IUPAC Name

2-fluoro-N,3-dimethylaniline;hydrochloride

InChI

InChI=1S/C8H10FN.ClH/c1-6-4-3-5-7(10-2)8(6)9;/h3-5,10H,1-2H3;1H

InChI Key

LFQIMQNUTDBRNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC)F.Cl

Origin of Product

United States

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